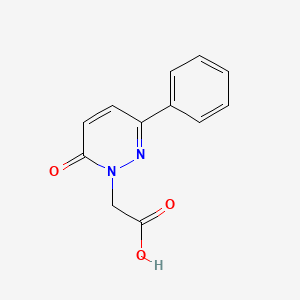

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid

Übersicht

Beschreibung

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a heterocyclic compound that features a pyridazine ring substituted with a phenyl group and an acetic acid moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid typically involves the formation of the pyridazine ring followed by functional group modifications. One common route might include:

Cyclization Reaction: Starting from a suitable dicarbonyl compound and a hydrazine derivative to form the pyridazine ring.

Phenyl Substitution: Introduction of the phenyl group through a substitution reaction.

Acetic Acid Addition: Functionalization to introduce the acetic acid moiety, possibly through a carboxylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyridazine ring.

Reduction: Reduction reactions could target the keto group (6-oxo) or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridazine ring or the phenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: Potential use as a ligand in catalytic reactions.

Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology

Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.

Receptor Binding: Investigation into binding affinities for various biological receptors.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: Potential therapeutic applications based on biological activity.

Industry

Agriculture: Use as a pesticide or herbicide.

Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (6-oxo-3-methylpyridazin-1(6H)-yl)acetic acid

- (6-oxo-3-ethylpyridazin-1(6H)-yl)acetic acid

Uniqueness

- Structural Features : The presence of the phenyl group and the specific positioning of functional groups.

- Biological Activity : Unique interactions with biological targets compared to similar compounds.

Biologische Aktivität

(6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridazine ring with a phenyl substitution and an acetic acid moiety, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, cytotoxic, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : This is achieved through cyclization reactions starting from suitable dicarbonyl compounds and hydrazine derivatives.

- Phenyl Substitution : The introduction of the phenyl group is performed via substitution reactions.

- Acetic Acid Functionalization : The final step involves the addition of the acetic acid moiety, often through carboxylation reactions.

The compound's structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy, which reveal distinct functional groups and confirm the molecular integrity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii.

Minimum Inhibitory Concentration (MIC) Values :

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | MRSA | 3.74 |

| 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | P. aeruginosa | 8.92 |

| 2-(5-(4-chlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | A. baumannii | 7.50 |

These findings suggest that modifications in the substituents on the pyridazine ring can enhance antibacterial efficacy, particularly against Gram-positive bacteria like MRSA .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicate varying degrees of cytotoxicity depending on the specific structural modifications made to the compound.

Cytotoxicity Results :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 73 ± 3 |

| Compound B | HeLa | 29 ± 2.9 |

| Paclitaxel | MCF-7 | 5.25 - 11.03 (µg/mL) |

The IC50 values suggest that certain derivatives exhibit significant cytotoxicity comparable to established chemotherapeutic agents like paclitaxel .

Anti-inflammatory Activity

In addition to its antibacterial and cytotoxic properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies using models such as the carrageenan-induced paw edema test indicate that certain derivatives possess anti-inflammatory effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within bacterial cells or cancerous tissues:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Signal Transduction Modulation : The compound could alter signaling pathways that lead to inflammation or cell growth.

Eigenschaften

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-11-7-6-10(9-4-2-1-3-5-9)13-14(11)8-12(16)17/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGVBLNLPUJFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501333182 | |

| Record name | 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643856 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

91973-93-2 | |

| Record name | 2-(6-oxo-3-phenylpyridazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501333182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-OXO-3-PHENYL-1(6H)-PYRIDAZINYL)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.